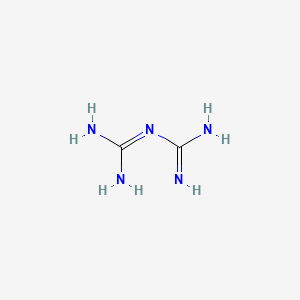

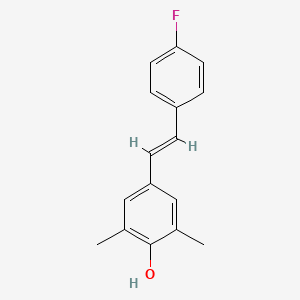

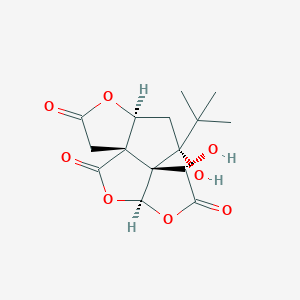

![molecular formula C12H23N3S B1667137 [(2-Hexylcyclopentylidene)amino]thiourea CAS No. 321673-30-7](/img/structure/B1667137.png)

[(2-Hexylcyclopentylidene)amino]thiourea

Overview

Description

[(2-Hexylcyclopentylidene)amino]thiourea is a chemical compound with the molecular formula C12H23N3S and a molecular weight of 241.4 g/mol . It is used in various scientific applications .

Synthesis Analysis

Thiourea derivatives can be synthesized through various methods. One such method involves a [3+2] cycloaddition with donor–acceptor cyclopropanes, which provides an efficient route to diverse 2-amino-4,5-dihydrothiophenes . Another method involves a simple condensation between amines and carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of [(2-Hexylcyclopentylidene)amino]thiourea can be analyzed using various techniques such as FT-IR, 1H, 13C-NMR, and elemental analysis . The relationship between the chemical structure and biological activity is known as the structure–activity relationship (SAR). The SAR of thiourea derivatives can be studied to understand and predict their biological activity .Chemical Reactions Analysis

Thiourea, an odorless and cheap reagent, provides a CQS double bond, serves as an amino source, and functions as a decarbalkoxylation reagent in chemical reactions . It participates in [3+2] cycloaddition with donor–acceptor cyclopropanes, undergoing a sequential cycloaddition/deamination/decarboxylation process .Scientific Research Applications

Organic Synthesis : Thioureas play a significant role in various organic reactions. For example, in the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, diverse 2-amino-4,5-dihydrothiophenes are efficiently produced (Xie et al., 2019). Another study described the synthesis of various 2-amino-substituted 1-aza 3-(aza, oxo or thio) heterocycles using thioureas, highlighting its broad application in heterocycle synthesis (Heinelt et al., 2004).

Potential Anticancer and Antiviral Agents : Thioureas are being explored for their potential in treating diseases. For instance, monoterpene-fused 2-imino-1,3-thiazines prepared from thiourea adducts exhibited marked antiproliferative activity against various human cancer cell lines (Szakonyi et al., 2014). Another study synthesized thiourea derivatives and evaluated them for their antiviral and anticancer activities, although the efficacy was moderate (Kulabaş et al., 2017).

Antibacterial Properties : Some thiourea derivatives have shown promising antibacterial activities. For example, a study on N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives reported significant antibacterial activity against various bacterial strains (Kalhor et al., 2014).

Chemiluminescence Applications : Thiourea derivatives have been used to develop sensitive chemiluminescence detection methods. A study found that 2-(3-methylthioureido) thiazole can be used to measure luminol in the presence of hydrogen peroxide, indicating the potential for analytical applications (Ohno et al., 1999).

- its utility in synthesizing enantioenriched products (Okino et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(2-hexylcyclopentylidene)amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUSBISUVLUJF-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC\1CCC/C1=N\NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430563 | |

| Record name | [(2-hexylcyclopentylidene)amino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Hexylcyclopentylidene)amino]thiourea | |

CAS RN |

321673-30-7 | |

| Record name | [(2-hexylcyclopentylidene)amino]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

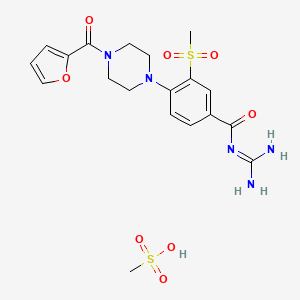

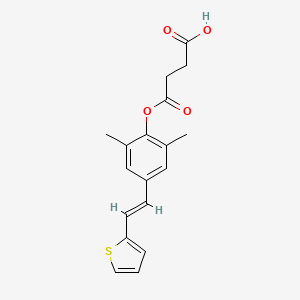

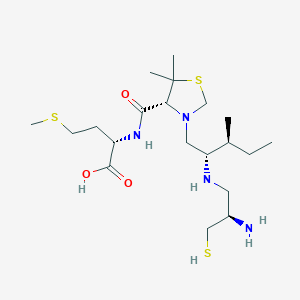

![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B1667066.png)

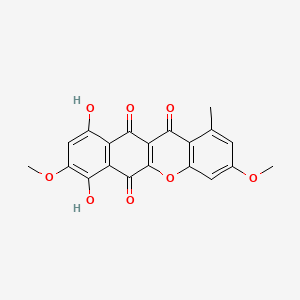

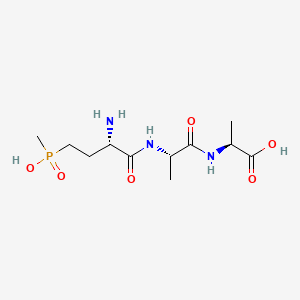

![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)

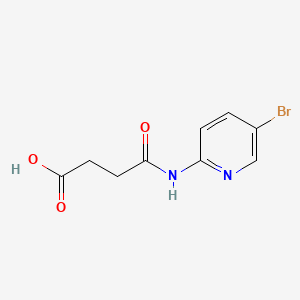

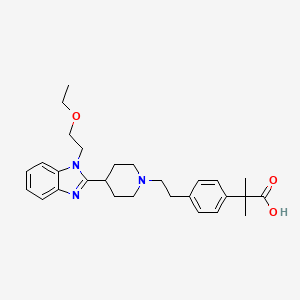

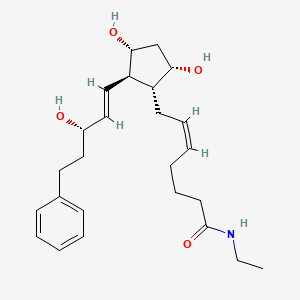

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)